2,3,3,3-TETRAFLUOROPROPANOYL CHLORIDE
Overview
Description
2,3,3,3-Tetrafluoropropanoyl chloride is a fluorinated organic compound with the molecular formula C3H2ClF4O. It is a colorless liquid that is used as an intermediate in the synthesis of various chemicals, particularly in the production of pharmaceuticals and agrochemicals. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it valuable in various industrial applications.
Scientific Research Applications
2,3,3,3-Tetrafluoropropanoyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of fluorinated organic compounds.
Biology: In the development of fluorinated biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioavailability and metabolic stability.
Industry: In the production of agrochemicals, polymers, and specialty chemicals.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2,3,3,3-Tetrafluoropropionyl chloride plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as an acylating agent. This compound can modify proteins by acylating amino groups, which can alter the protein’s function and activity. The interactions of 2,3,3,3-Tetrafluoropropionyl chloride with biomolecules are typically covalent, leading to stable modifications that can be studied for various biochemical applications .
Cellular Effects
The effects of 2,3,3,3-Tetrafluoropropionyl chloride on cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the acylation of proteins by 2,3,3,3-Tetrafluoropropionyl chloride can lead to changes in signal transduction pathways, affecting how cells respond to external stimuli. Additionally, this compound can alter gene expression by modifying transcription factors or other regulatory proteins, thereby impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2,3,3,3-Tetrafluoropropionyl chloride exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by acylating key amino acid residues in the enzyme’s active site. This modification can either block substrate binding or alter the enzyme’s conformation, leading to changes in its activity. Furthermore, 2,3,3,3-Tetrafluoropropionyl chloride can influence gene expression by modifying transcription factors, which can either enhance or repress the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,3,3-Tetrafluoropropionyl chloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2,3,3,3-Tetrafluoropropionyl chloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in persistent modifications to cellular proteins, which may have lasting effects on cell function .
Dosage Effects in Animal Models
The effects of 2,3,3,3-Tetrafluoropropionyl chloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 2,3,3,3-Tetrafluoropropionyl chloride can exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes .
Metabolic Pathways
2,3,3,3-Tetrafluoropropionyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
Within cells and tissues, 2,3,3,3-Tetrafluoropropionyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of 2,3,3,3-Tetrafluoropropionyl chloride are critical for its biochemical activity and overall effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-tetrafluoropropanoyl chloride typically involves the chlorination of 2,3,3,3-tetrafluoropropanoic acid. One common method is the reaction of 2,3,3,3-tetrafluoropropanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C3H2F4O2+SOCl2→C3H2ClF4O+SO2+HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-Tetrafluoropropanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound reacts with water to form 2,3,3,3-tetrafluoropropanoic acid and hydrochloric acid.
Reduction: It can be reduced to 2,3,3,3-tetrafluoropropanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) and alcohols (e.g., methanol) are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Produces substituted derivatives such as amides, esters, and thioesters.
Hydrolysis: Yields 2,3,3,3-tetrafluoropropanoic acid.
Reduction: Forms 2,3,3,3-tetrafluoropropanol.
Mechanism of Action
The mechanism of action of 2,3,3,3-tetrafluoropropanoyl chloride involves its reactivity with nucleophiles due to the electron-withdrawing effect of the fluorine atoms. This effect makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2,3,3,3-tetrafluoropropanoyl chloride
- 3,3,3-Trifluoropropionyl chloride
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid
Uniqueness
2,3,3,3-Tetrafluoropropanoyl chloride is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties such as high reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
2,3,3,3-tetrafluoropropanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClF4O/c4-2(9)1(5)3(6,7)8/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRSPMMMBKHFKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)(C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClF4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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